molecular formula C16H18N2O4S2 B2742219 2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886932-73-6

2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2742219
CAS No.: 886932-73-6
M. Wt: 366.45
InChI Key: QPXNWQKCYVKSBP-UHFFFAOYSA-N
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Description

2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group, a benzamido group, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction using benzoyl chloride and an amine precursor.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzamido group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, triethylamine

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted thiophene derivatives

Scientific Research Applications

2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzamido)benzohydrazide: A compound with similar benzamido and carboxamide groups but lacking the thiophene ring and ethylsulfonyl group.

    Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a benzamido group and a different heterocyclic ring structure.

Uniqueness

2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXNWQKCYVKSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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